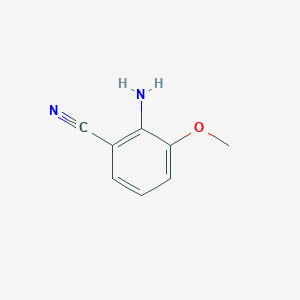







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-])=O)=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7]>CC(O)=O.[Fe]>[NH2:11][C:4]1[C:3]([O:2][CH3:1])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
|


|
Name
|
|
|
Quantity
|
43.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=C(C#N)C=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
40.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
degassed thoroughly
|
|
Type
|
CUSTOM
|
|
Details
|
moderated by the use of an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
After 2 h Celite was added
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the entire mixture filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
The Celite was washed well with AcOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates concentrated under reduced pressure to approximate volume of 100 mL AcOH
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with EtOAc (1000 mL), solid K2CO3
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through Celite again
|
|
Type
|
WASH
|
|
Details
|
washed well with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure until a volume of approximately 500 mL EtOAc
|
|
Type
|
WASH
|
|
Details
|
This solution was washed with a saturated NaHCO3 solution (500 mL) and brine (300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was purified via silica gel chromatography (0-30% EtOAc/Hexanes)
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=CC=C1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.6 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |